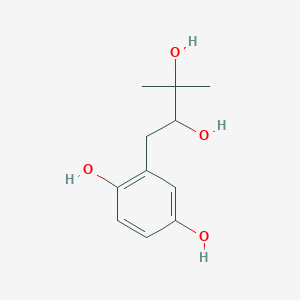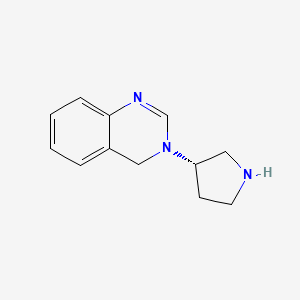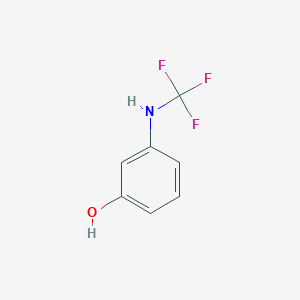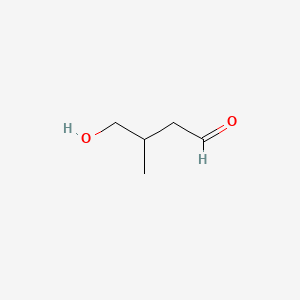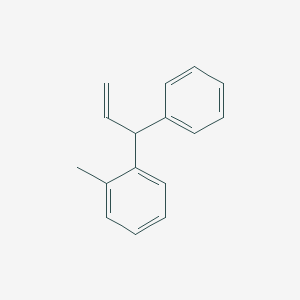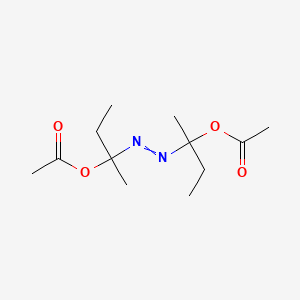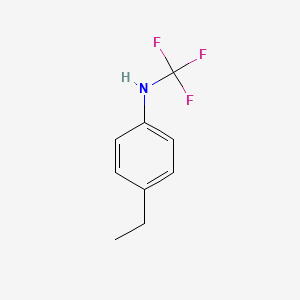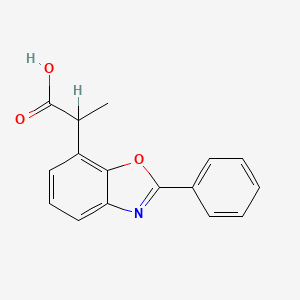
alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Some common methods include:
- Using samarium triflate as a reusable acid catalyst in an aqueous medium .
- Cyclization reactions catalyzed by a combination of Brønsted acid and CuI .
- Reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Including metal catalysts like CuI and nanocatalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Applications De Recherche Scientifique
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of cell survival pathways: Modulating gene expression and inducing oxidative stress and DNA damage.
Antioxidant properties: Scavenging reactive oxygen species and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Alpha-Methyl-2-phenyl-7-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Benzoxazole derivatives: These compounds share a similar benzoxazole core structure and exhibit various biological activities.
Hydroxycinnamic acids: These compounds have antioxidant, anti-inflammatory, and anticancer properties.
List of Similar Compounds
- Benzoxazole
- Benzothiazole
- Benzimidazole
- Hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, sinapic acid)
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
60723-71-9 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-benzoxazol-7-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c1-10(16(18)19)12-8-5-9-13-14(12)20-15(17-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) |
Clé InChI |
NHWQKXLYPPATQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


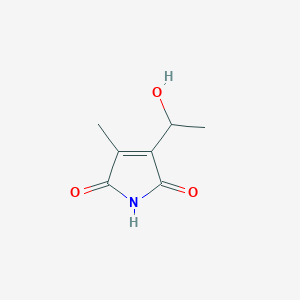
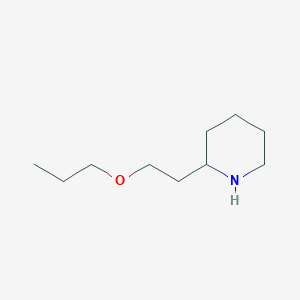
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)

